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Compound of Interest

Compound Name:
3-(4-Bromo-2-

fluorophenyl)propan-1-OL

CAS No.: 1057671-56-3

Cat. No.: B1524729 Get Quote

UNC0638 is a pivotal chemical probe in the field of epigenetics, specifically targeting the

histone lysine methyltransferases G9a (also known as EHMT2) and GLP (also known as

EHMT1).[1][2] These enzymes are crucial regulators of gene expression, primarily through the

mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks

generally associated with transcriptional repression.[3] G9a and GLP often form a

heterodimeric complex to exert their catalytic activity within the cell.[4] Dysregulation of

G9a/GLP activity has been implicated in various pathologies, including cancer, making them

attractive targets for therapeutic intervention.[5] UNC0638 offers researchers a powerful tool to

dissect the biological roles of G9a and GLP and to explore their therapeutic potential.[6]
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Property Value Source

IUPAC Name

2-Cyclohexyl-N-(1-

isopropylpiperidin-4-yl)-6-

methoxy-7-(3-(pyrrolidin-1-

yl)propoxy)quinazolin-4-amine

[7]

CAS Number 1255580-76-7 [7]

Molecular Formula C30H47N5O2 [2]

Molecular Weight 509.73 g/mol [2]

Appearance Crystalline solid [8]

Solubility
Soluble in DMSO (>10 mM)

and ethanol
[3][9]

Chemical Structure of UNC0638:

Click to download full resolution via product page

Caption: Chemical structure of UNC0638.

Mechanism of Action: Competitive Inhibition of
G9a/GLP
UNC0638 functions as a potent, reversible, and selective inhibitor of G9a and GLP. Its

mechanism of action is competitive with the histone H3 peptide substrate and non-competitive

with the S-adenosyl-l-methionine (SAM) cofactor.[1] This means that UNC0638 binds to the

substrate-binding pocket of the G9a/GLP enzymes, thereby preventing the binding of their

natural histone substrate and subsequent methylation.[1] X-ray crystallography has revealed

that UNC0638 occupies the peptide binding groove of G9a without interacting with the SAM

binding pocket.[1]
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Caption: Mechanism of UNC0638 competitive inhibition.

The inhibition of G9a/GLP by UNC0638 leads to a global reduction in H3K9me2 levels within

cells.[1] This epigenetic modification can lead to the reactivation of silenced genes, including

tumor suppressor genes.[5]

Biological Activities and Research Applications
UNC0638 has demonstrated a range of biological activities in preclinical studies, making it a

valuable tool for research in several areas:

Oncology: UNC0638 has been shown to suppress the invasion and migration of triple-

negative breast cancer (TNBC) cells in vitro.[5] It achieves this by modulating the epithelial-

mesenchymal transition (EMT), a key process in cancer metastasis.[5]

Hematology: The inhibitor can induce the expression of fetal hemoglobin (HbF) in human

erythroid progenitor cells, suggesting a potential therapeutic avenue for hemoglobinopathies

like sickle cell disease and beta-thalassemia.[10]

Virology: UNC0638 has exhibited antiviral activity against foot-and-mouth disease virus

(FMDV) and vesicular stomatitis virus (VSV).[10]
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Quantitative Data: Potency and Selectivity
UNC0638 is characterized by its high potency against G9a and GLP, as well as its selectivity

over other histone methyltransferases and non-epigenetic targets.

Target/Assay IC50/Ki Value
Cell Line/Assay
Type

Source

G9a <15 nM Biochemical Assay [2][9]

GLP 19 nM Biochemical Assay [2][9]

H3K9 Dimethylation 70 nM MCF-7 cells [2][9]

H3K9 Dimethylation 81 nM MDA-MB-231 cells [3]

H3K9 Dimethylation 48 nM 22Rv1 cells [1][11]

H3K9 Dimethylation 59 nM PC3 cells [1][11]

H3K9 Dimethylation 210 nM HCT116 cells [11]

H3K9 Dimethylation 120 nM IMR90 cells [11]

G9a (Ki) 3.0 ± 0.05 nM MCE Assay [12]

Cellular Toxicity

(EC50)
11,000 ± 710 nM

MDA-MB-231 cells

(MTT assay)
[1]

Experimental Protocols
In-Cell Western (ICW) for H3K9me2 Levels
This protocol provides a method to quantify the reduction of H3K9me2 levels in cells treated

with UNC0638.

Materials:

96-well cell culture plates

UNC0638 (dissolved in DMSO)
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3.7% Formaldehyde in PBS

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1X PBS with Fish Gelatin)

Primary antibody against H3K9me2

Infrared dye-conjugated secondary antibody

DNA stain (e.g., DRAQ5)

Infrared imaging system

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with varying concentrations of UNC0638 for 48 hours.

Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.

Wash the cells with PBS.

Permeabilize the cells with permeabilization buffer for 20 minutes.

Block the cells with blocking buffer for 1.5 hours.

Incubate the cells with the primary antibody against H3K9me2 overnight at 4°C.

Wash the cells with wash buffer (e.g., PBS with 0.1% Tween-20).

Incubate the cells with the infrared dye-conjugated secondary antibody and a DNA stain for 1

hour at room temperature in the dark.

Wash the cells with wash buffer.

Scan the plate using an infrared imaging system.
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Quantify the fluorescence intensity for both the secondary antibody (H3K9me2 signal) and

the DNA stain (for normalization of cell number).

1. Seed Cells

2. Treat with UNC0638

3. Fixation

4. Permeabilization

5. Blocking

6. Primary Antibody Incubation
(anti-H3K9me2)

7. Secondary Antibody & DNA Stain Incubation

8. Wash

9. Image Acquisition

10. Data Analysis
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Click to download full resolution via product page

Caption: In-Cell Western (ICW) experimental workflow.

Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with UNC0638.

Materials:

6-well cell culture plates

UNC0638 (dissolved in DMSO)

Trypsin-EDTA

Complete growth medium

Crystal Violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

Treat cells in a larger flask with UNC0638 at various concentrations for a defined period

(e.g., 24-48 hours).

Harvest the cells using trypsin-EDTA and perform a cell count.

Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells

plated will depend on the cell line and expected toxicity.

Incubate the plates for 1-3 weeks, allowing colonies to form.

Wash the plates with PBS.

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin).

Stain the colonies with crystal violet solution for 15-30 minutes.

Gently wash the plates with water and allow them to air dry.
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Count the number of colonies (typically defined as a cluster of ≥50 cells).

Calculate the plating efficiency and surviving fraction for each treatment condition.

Synthesis of UNC0638
The synthesis of UNC0638 has been described in the literature and typically involves a multi-

step process.[13] A key intermediate in one reported synthesis is derived from 2-amino-4-

benzyloxy-5-methoxybenzoic acid, which undergoes a series of reactions including acylation,

cyclization, chlorination, and subsequent nucleophilic substitutions to build the final quinazoline

scaffold of UNC0638.[13] While 3-(4-bromo-2-fluorophenyl)propan-1-ol is not a direct

precursor in the most commonly cited synthetic routes, it represents a class of substituted

phenylpropanols that can be utilized in the synthesis of various heterocyclic compounds.

Conclusion
UNC0638 is a highly potent, selective, and cell-permeable inhibitor of the G9a and GLP histone

methyltransferases. Its well-characterized mechanism of action and favorable in vitro properties

have established it as an indispensable chemical probe for investigating the biological

consequences of G9a/GLP inhibition. The diverse biological activities of UNC0638 in cancer,

hematological disorders, and virology underscore the therapeutic potential of targeting this

epigenetic pathway. This guide provides a comprehensive overview of UNC0638's properties

and applications, serving as a valuable resource for researchers in drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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